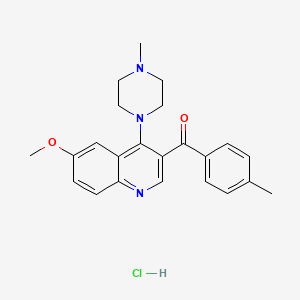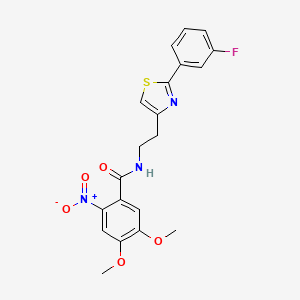![molecular formula C28H25FN4O3S B2698527 3-(5-{[(4-fluorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(2-methoxyphenyl)methyl]propanamide CAS No. 1043868-35-4](/img/structure/B2698527.png)
3-(5-{[(4-fluorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(2-methoxyphenyl)methyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
This would involve a detailed examination of the methods used to synthesize the compound, including the starting materials, reaction conditions, and any catalysts or reagents used.Molecular Structure Analysis
This would involve using techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry to determine the structure of the compound.Chemical Reactions Analysis
This would involve studying the reactions that the compound can undergo, including its reactivity and selectivity.Physical And Chemical Properties Analysis
This would involve studying properties such as the compound’s melting point, boiling point, solubility, and stability.Scientific Research Applications
Synthesis and Biological Properties
Synthesis Methods : A study outlines the synthesis of various quinazoline derivatives, which may include compounds structurally related to the specified chemical. These synthesis methods are crucial for developing new compounds with potential biological activities (Markosyan et al., 2008).
Biological Effects : The same study also explored the effects of these synthesized compounds on brain monoamine oxidase (MAO) activity, with several compounds exhibiting inhibition of serotonin (5-HT) deamination. This suggests potential applications in neurological disorders or as antidepressants (Markosyan et al., 2008).
Antitumor Activities : The study further investigated antitumor activities using mouse tumor models. Some compounds showed moderate therapeutic effects by suppressing tumor growth, indicating potential applications in cancer therapy (Markosyan et al., 2008).
Structural and Chemical Analysis
Raman Analysis and Crystal Structure : Another study focused on the Raman analysis, crystal structure, and Hirshfeld surface analysis of a similar quinazoline derivative. Such analyses are critical for understanding the molecular interactions and properties of these compounds, which can inform their potential applications in various fields (Geesi et al., 2020).
Antibacterial Evaluation : This study also evaluated the antibacterial properties of the synthesized compound, suggesting potential use in developing new antibacterial agents (Geesi et al., 2020).
Antimicrobial and Anticancer Activities
Antimicrobial Activities : Research on imidazole and quinazoline derivatives has highlighted their significant antimicrobial activities, suggesting their use in developing new antimicrobial drugs (Ammar et al., 2016).
Anticancer Properties : The synthesis and evaluation of various quinazoline derivatives for anticancer activity indicate their potential use in cancer treatment. Some derivatives have shown promising results against specific cancer cell lines (Tumosienė et al., 2020).
Safety And Hazards
This would involve studying any potential risks associated with handling or using the compound, including its toxicity and any precautions that need to be taken when handling it.
Future Directions
This would involve discussing potential areas for further research, such as new reactions that could be developed or new applications for the compound.
properties
IUPAC Name |
3-[5-[(4-fluorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(2-methoxyphenyl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25FN4O3S/c1-36-24-9-5-2-6-19(24)16-30-25(34)15-14-23-27(35)33-26(31-23)21-7-3-4-8-22(21)32-28(33)37-17-18-10-12-20(29)13-11-18/h2-13,23H,14-17H2,1H3,(H,30,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQJLYDIOGBKBKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)CCC2C(=O)N3C(=N2)C4=CC=CC=C4N=C3SCC5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25FN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-{[(4-fluorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(2-methoxyphenyl)methyl]propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

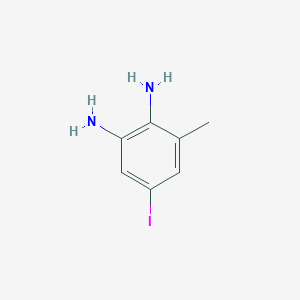
![N-[1-(2-Chloropropanoyl)piperidin-3-yl]-4-(trifluoromethyl)benzamide](/img/structure/B2698449.png)
![N'-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]oxamide](/img/structure/B2698450.png)
![2-(5-(4-ethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2698452.png)
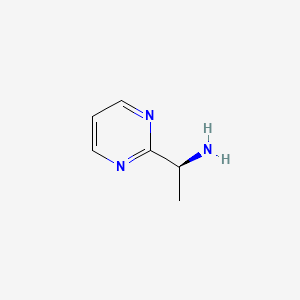
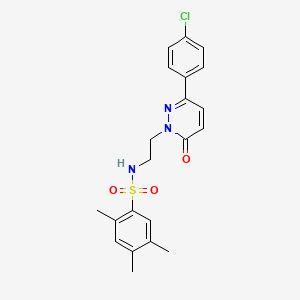
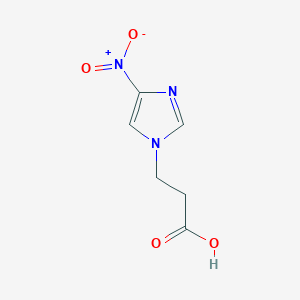
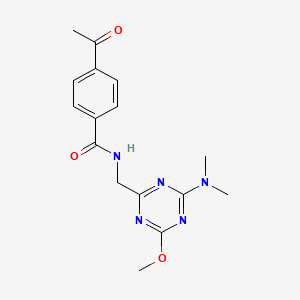
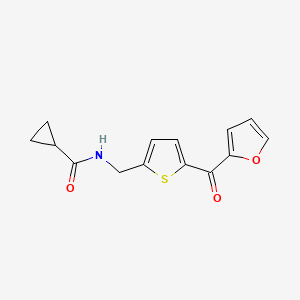
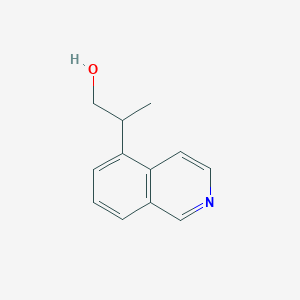
![[3-(Benzimidazol-1-yl)azetidin-1-yl]-[6-(2-methylpropoxy)pyridin-3-yl]methanone](/img/structure/B2698464.png)
![(5,6-Dihydroimidazo[2,1-b][1,3]thiazol-3-ylmethyl)amine dihydrochloride](/img/no-structure.png)
